6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
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Overview
Description
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of an isoindole ring fused with a hexanamide chain, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
It is suggested that it may be involved in tissue injury and remodeling
Mode of Action
It is suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader libraries .
Biochemical Pathways
Given its potential role in tissue injury and remodeling , it may be involved in pathways related to inflammation and tissue repair
Result of Action
Given its potential involvement in tissue injury and remodeling , it may have effects on cellular proliferation, differentiation, and apoptosis
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with protein kinase CK2 . These interactions could potentially influence the activity of this enzyme, altering various biochemical reactions within the cell .
Cellular Effects
Similar compounds have shown inhibitory activity on CK2, a protein kinase involved in cell signaling pathways, gene expression, and cellular metabolism . This suggests that 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide could potentially have similar effects.
Molecular Mechanism
It is hypothesized that it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the reaction of phthalic anhydride with hexamethylenediamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can be compared with similar compounds such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a similar isoindole structure but with different substituents, leading to distinct chemical and biological properties.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another similar compound with a different functional group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOXKKSFGQLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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